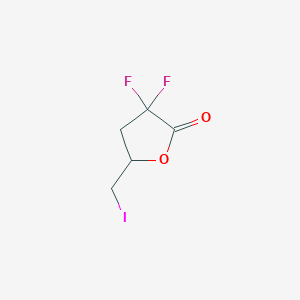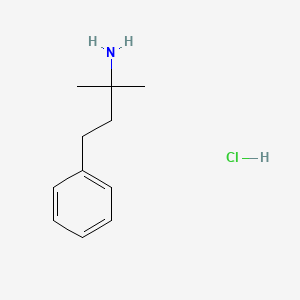
2-Methyl-4-phenylbutan-2-amine hydrochloride
Descripción general
Descripción
2-Methyl-4-phenylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇N·HCl. It is a derivative of butan-2-amine, featuring a phenyl group and a methyl group attached to the second carbon atom of the butane chain. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylbutan-2-amine hydrochloride typically involves the following steps:
Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
Alkylation: The phenylmagnesium bromide is then reacted with 2-methylbutan-2-one to form the corresponding tertiary alcohol.
Reduction: The tertiary alcohol is reduced using lithium aluminum hydride (LiAlH₄) to produce 2-methyl-4-phenylbutan-2-amine.
Acidification: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Primary amines, secondary amines, and alcohols.
Substitution Products: Various amine derivatives and alkylated compounds.
Aplicaciones Científicas De Investigación
2-Methyl-4-phenylbutan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a tool in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
2-Methyl-4-phenylbutan-2-amine hydrochloride is similar to other compounds such as 2-methyl-3-phenylbutan-2-amine hydrochloride and 1,1-difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride. its unique structural features, such as the presence of the phenyl group and the methyl group at the second carbon atom, distinguish it from these compounds. These structural differences can lead to variations in reactivity, stability, and biological activity.
Comparación Con Compuestos Similares
2-Methyl-3-phenylbutan-2-amine hydrochloride
1,1-Difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride
Propiedades
IUPAC Name |
2-methyl-4-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRSDZSQOWXYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


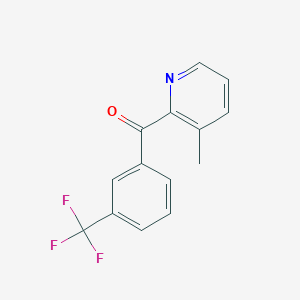
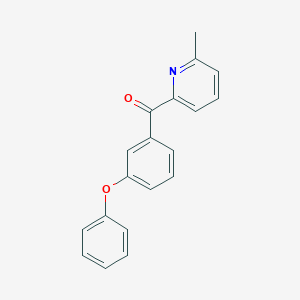

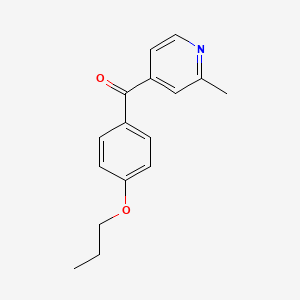


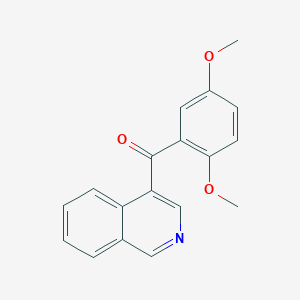

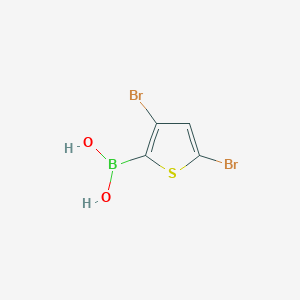
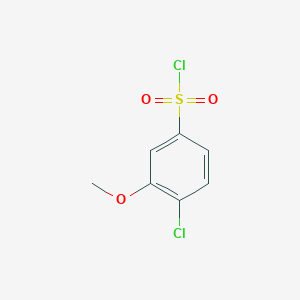
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)
![[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1422387.png)
